molecular formula C17H18F3N3O3S B12263774 2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]-4-(trifluoromethyl)-1,3-benzothiazole

2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]-4-(trifluoromethyl)-1,3-benzothiazole

Cat. No.: B12263774
M. Wt: 401.4 g/mol
InChI Key: NAEAXZUYRMAZDJ-UHFFFAOYSA-N
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Description

2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]-4-(trifluoromethyl)-1,3-benzothiazole is a complex organic compound that belongs to the benzothiazole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]-4-(trifluoromethyl)-1,3-benzothiazole typically involves multiple steps, starting from readily available starting materials. One common approach is the reaction of 2-aminobenzothiazole with trifluoromethyl ketone to form an intermediate, which is then reacted with morpholine-4-carbonyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The industrial production methods also emphasize safety and environmental considerations, including the proper handling and disposal of hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]-4-(trifluoromethyl)-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]-4-(trifluoromethyl)-1,3-benzothiazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]-4-(trifluoromethyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-({4-[(1E)-3-morpholin-4-yl-3-oxoprop-1-en-1-yl]-2,3-bis(trifluoromethyl)phenyl}sulfanyl)aniline
  • 4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine

Uniqueness

Compared to similar compounds, 2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]-4-(trifluoromethyl)-1,3-benzothiazole stands out due to its unique combination of morpholine and trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, offering advantages such as enhanced stability, reactivity, and potential therapeutic benefits.

Properties

Molecular Formula

C17H18F3N3O3S

Molecular Weight

401.4 g/mol

IUPAC Name

morpholin-4-yl-[4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]morpholin-2-yl]methanone

InChI

InChI=1S/C17H18F3N3O3S/c18-17(19,20)11-2-1-3-13-14(11)21-16(27-13)23-6-9-26-12(10-23)15(24)22-4-7-25-8-5-22/h1-3,12H,4-10H2

InChI Key

NAEAXZUYRMAZDJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2CN(CCO2)C3=NC4=C(C=CC=C4S3)C(F)(F)F

Origin of Product

United States

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